molecular formula C22H20ClN5O3 B5724525 N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B5724525
M. Wt: 437.9 g/mol
InChI Key: PRVQUCKHKVASKZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core with two distinct substituents: a 5-chloroindole moiety and a 3,5-dimethyl-4-nitropyrazole group. The indole system, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at position 5, enhancing electron-withdrawing properties. The pyrazole ring is substituted with methyl groups (electron-donating) at positions 3 and 5 and a nitro group (strongly electron-withdrawing) at position 4.

Properties

IUPAC Name

N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-13-21(28(30)31)14(2)27(26-13)12-15-4-3-5-16(8-15)22(29)25-11-17-10-24-20-7-6-18(23)9-19(17)20/h3-10,24H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVQUCKHKVASKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC3=CNC4=C3C=C(C=C4)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential side effects.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
  • Molecular Formula : C31H35ClN8O2
  • Molecular Weight : 587.115 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The indole and pyrazole moieties are known for their roles in modulating various signaling pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Such inhibition can lead to reduced cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)0.46Apoptosis induction
A549 (Lung)0.28CDK inhibition
HepG2 (Liver)0.74Cell cycle arrest
HCT116 (Colon)0.39Inhibition of Aurora-A kinase

Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and assessed their anticancer activity against MCF7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 0.28 µM against A549 cells, suggesting significant anticancer potential .

Study 2: Toxicity Evaluation

Another study focused on evaluating the cytotoxic effects of this compound on normal human cells (HEK293). Results indicated that the compound displayed low toxicity, with IC50 values significantly higher than those observed in cancer cells, suggesting a favorable therapeutic window .

Comparison with Similar Compounds

Research Implications

  • Nitro group impact : The nitro substituent could improve oxidative stability but may reduce metabolic longevity compared to chloro or methyl groups.
  • Synthetic scalability : Moderate yields in analogs (60–70%) suggest the target’s synthesis may require optimization for industrial-scale production.

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